

Spectroscopic and Synthetic Profile of (3-Isopropylisoxazol-5-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-Isopropylisoxazol-5-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **(3-Isopropylisoxazol-5-yl)methanol**. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Additionally, a detailed, generalized experimental protocol for its synthesis and characterization is provided, derived from established methods for similar isoxazole derivatives.

Physicochemical Properties

Basic physicochemical information for **(3-Isopropylisoxazol-5-yl)methanol** is summarized below.

Property	Value	Reference
CAS Number	14633-17-1	
Molecular Formula	C ₇ H ₁₁ NO ₂	
Molecular Weight	141.17 g/mol	

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(3-Isopropylisoxazol-5-yl)methanol**. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for structurally related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~1.3	Doublet	6	-CH(CH ₃) ₂
~3.1	Septet	1	-CH(CH ₃) ₂
~4.7	Singlet	2	-CH ₂ OH
~6.2	Singlet	1	Isoxazole C4-H
Variable	Broad Singlet	1	-OH

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~21	-CH(CH ₃) ₂
~27	-CH(CH ₃) ₂
~56	-CH ₂ OH
~101	Isoxazole C4
~162	Isoxazole C3
~170	Isoxazole C5

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3600-3200 (broad)	O-H	Stretching
3150-3100	C-H (isoxazole)	Stretching
2970-2870	C-H (isopropyl)	Stretching
1600-1550	C=N (isoxazole)	Stretching
1470-1430	C=C (isoxazole)	Stretching
1250-1000	C-O	Stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
141	[M] ⁺ (Molecular Ion)
126	[M - CH ₃] ⁺
110	[M - CH ₂ OH] ⁺
98	[M - C ₃ H ₇] ⁺

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of **(3-Isopropylisoxazol-5-yl)methanol**, based on established methodologies for analogous compounds.

Synthesis of (3-Isopropylisoxazol-5-yl)methanol

This synthesis involves a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an appropriate alkyne.

Materials:

- Isoobutyraldehyde

- Hydroxylamine hydrochloride
- Sodium hypochlorite solution (bleach)
- Propargyl alcohol
- Solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Triethylamine, Pyridine)

Procedure:

- **Oxime Formation:** Isoobutyraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form isobutyraldehyde oxime.
- **Nitrile Oxide Formation and Cycloaddition:** The isobutyraldehyde oxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent to generate the corresponding nitrile oxide in situ. This reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol.
- **Work-up and Purification:** The reaction mixture is quenched, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure **(3-Isopropylisoxazol-5-yl)methanol**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
- The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- IR spectra are recorded using an FTIR spectrometer.

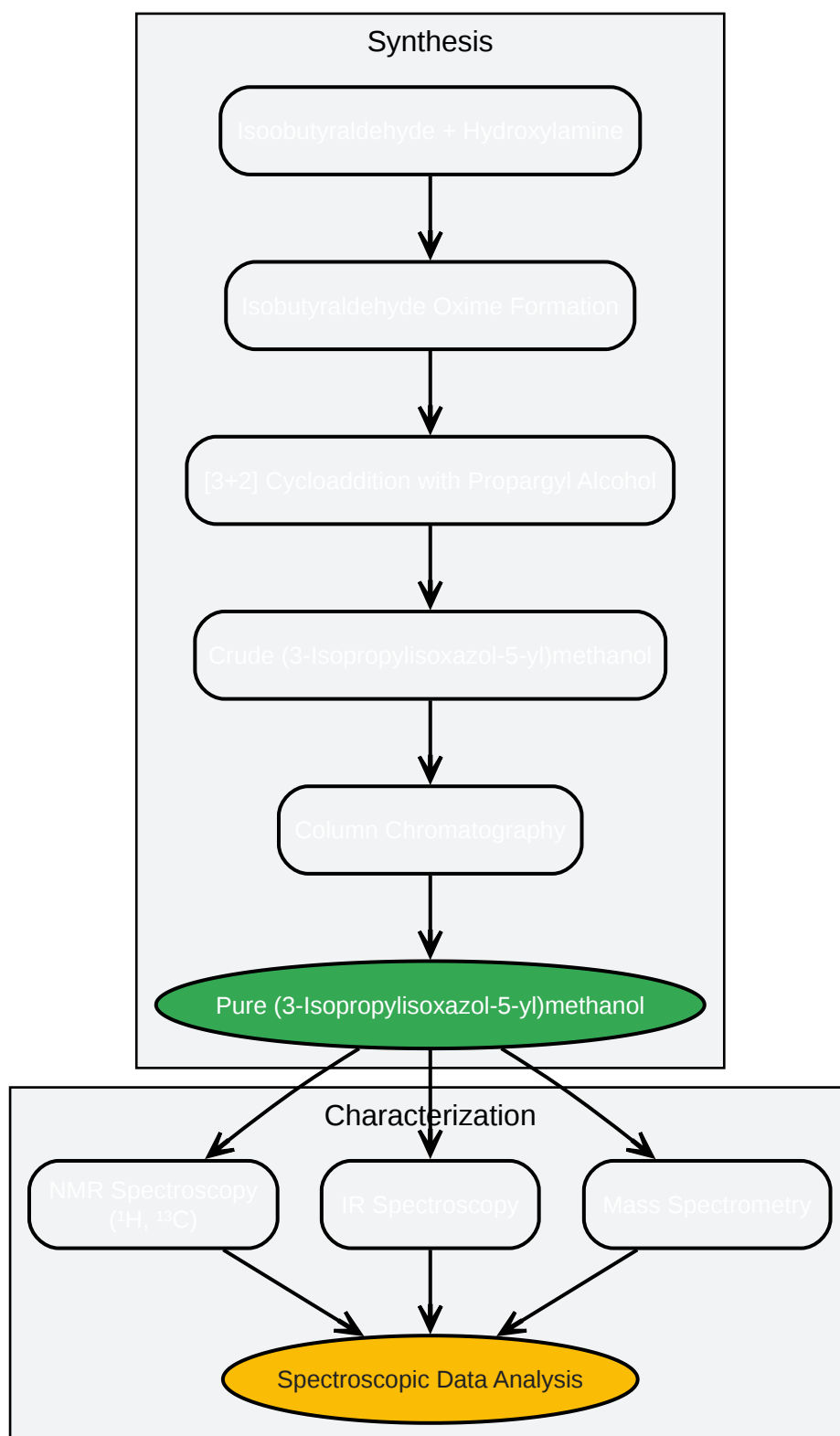
- The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).
- The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **(3-Isopropylisoxazol-5-yl)methanol**.



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Caption: Synthesis and Characterization Workflow.

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